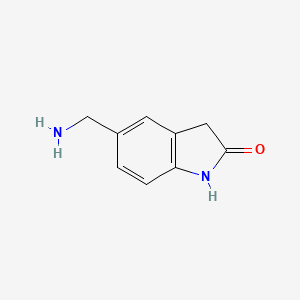

5-(Aminomethyl)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYLTTPCTDJAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CN)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591924 | |

| Record name | 5-(Aminomethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220904-92-7 | |

| Record name | 5-(Aminomethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Aminomethyl)indolin-2-one synthesis protocols

An In-depth Technical Guide to the Synthesis of 5-(Aminomethyl)indolin-2-one

This guide provides a detailed overview of plausible synthetic protocols for this compound, a key heterocyclic building block for pharmaceutical research and drug development. The indolin-2-one scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of an aminomethyl group at the 5-position offers a valuable handle for further molecular elaboration. This document outlines three distinct, chemically robust synthetic strategies, complete with detailed experimental procedures, data tables, and workflow diagrams to assist researchers in its preparation.

Synthetic Strategies Overview

Three primary synthetic routes are proposed, starting from common indolin-2-one precursors. These routes leverage well-established chemical transformations to achieve the target compound.

Route A: Cyanation of 5-Bromoindolin-2-one followed by Nitrile Reduction This route begins with the commercially available or readily synthesized 5-bromoindolin-2-one. A nucleophilic substitution reaction is employed to introduce a cyano group, which is subsequently reduced to the primary amine.

Route B: Gabriel Synthesis from 5-(Bromomethyl)indolin-2-one This classical method provides a clean synthesis of primary amines.[1][2] It involves the N-alkylation of potassium phthalimide with a bromomethyl intermediate, followed by the liberation of the amine using hydrazine.[3][4]

Route C: Azide Reduction from 5-(Bromomethyl)indolin-2-one An alternative to the Gabriel synthesis, this route proceeds through an azide intermediate. The azido group is introduced by substitution and then reduced to the amine, a transformation known for high yields and clean reaction profiles.

Experimental Protocols and Data

The following sections provide detailed methodologies for the key transformations outlined above. The protocols are based on established literature procedures for analogous substrates.

Route A: Cyanation and Reduction

Step 1: Synthesis of 5-Cyanoindolin-2-one from 5-Bromoindolin-2-one

This procedure is adapted from the Rosenmund-von Braun reaction for converting aryl halides to nitriles.[5]

-

Experimental Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromoindolin-2-one (1 equiv.), copper(I) cyanide (1.2 equiv.), and anhydrous N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approx. 140-150 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 18-24 hours).

-

Cool the mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-cyanoindolin-2-one.

-

Step 2: Reduction of 5-Cyanoindolin-2-one to this compound

The nitrile is reduced to a primary amine via catalytic hydrogenation.

-

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 5-cyanoindolin-2-one (1 equiv.) in methanol or ethanol saturated with ammonia.

-

Add Raney Nickel (approx. 10% w/w) as the catalyst.

-

Pressurize the vessel with hydrogen gas (50-100 psi).

-

Stir the mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or salt formation.

-

| Route A: Reagent Summary | MW ( g/mol ) | Equivalents | Role | Expected Yield |

| Step 1: Cyanation | ||||

| 5-Bromoindolin-2-one | 212.05 | 1.0 | Starting Material | - |

| Copper(I) Cyanide | 89.56 | 1.2 | Cyanating Agent | 70-85% |

| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent | - |

| Step 2: Reduction | ||||

| 5-Cyanoindolin-2-one | 158.16 | 1.0 | Starting Material | - |

| Raney Nickel | - | Catalyst | Catalyst | 80-95% |

| Hydrogen (H₂) | 2.02 | Excess | Reducing Agent | - |

| Methanolic Ammonia | - | - | Solvent/Base | - |

Route B: Gabriel Synthesis

Step 1: Synthesis of 5-(Bromomethyl)indolin-2-one

This intermediate is not directly described in the search results and would be prepared from 5-methylindolin-2-one via radical bromination (e.g., using N-Bromosuccinimide and a radical initiator like AIBN). The protocol below assumes this starting material is available.

Step 2: Synthesis of 5-(Phthalimidomethyl)indolin-2-one

This step follows the classical Gabriel synthesis procedure.[6]

-

Experimental Protocol:

-

Dissolve 5-(bromomethyl)indolin-2-one (1 equiv.) in anhydrous DMF in a round-bottom flask.

-

Add potassium phthalimide (1.1 equiv.) to the solution.[4]

-

Heat the mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting alkyl halide.

-

After cooling, pour the reaction mixture into water and stir to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 5-(phthalimidomethyl)indolin-2-one.

-

Step 3: Synthesis of this compound (Ing-Manske Procedure)

This step involves the hydrazinolysis of the phthalimide group to release the desired primary amine.[3]

-

Experimental Protocol:

-

Suspend 5-(phthalimidomethyl)indolin-2-one (1 equiv.) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (2-4 equiv.) to the suspension.

-

Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Wash the precipitate with cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

If necessary, acidify the residue with HCl in ethanol to precipitate the amine as its hydrochloride salt, or purify by column chromatography.

-

| Route B: Reagent Summary | MW ( g/mol ) | Equivalents | Role | Expected Yield |

| Step 2: Phthalimide Alkylation | ||||

| 5-(Bromomethyl)indolin-2-one | 226.07 | 1.0 | Starting Material | - |

| Potassium Phthalimide | 185.22 | 1.1 | Amine Surrogate | 85-95% |

| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent | - |

| Step 3: Hydrazinolysis | ||||

| 5-(Phthalimidomethyl)indolin-2-one | 292.30 | 1.0 | Starting Material | - |

| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 2-4 | Cleavage Reagent | 75-90% |

| Ethanol | 46.07 | - | Solvent | - |

Route C: Azide Formation and Reduction

Step 1: Synthesis of 5-(Bromomethyl)indolin-2-one

As in Route B, this protocol begins with the hypothetical 5-(bromomethyl)indolin-2-one.

Step 2: Synthesis of 5-(Azidomethyl)indolin-2-one

This is a standard nucleophilic substitution to form an organic azide.

-

Experimental Protocol:

-

Dissolve 5-(bromomethyl)indolin-2-one (1 equiv.) in DMF or acetone in a round-bottom flask.

-

Add sodium azide (1.5 equiv.) and stir the mixture at room temperature.

-

Gently heat to 50 °C if the reaction is slow. Monitor by TLC (typically 6-12 hours).

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-(azidomethyl)indolin-2-one is often used directly in the next step without further purification.

-

Step 3: Reduction of 5-(Azidomethyl)indolin-2-one

The Staudinger reaction or catalytic hydrogenation are effective methods for reducing azides to amines.

-

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve the crude 5-(azidomethyl)indolin-2-one (1 equiv.) in methanol or ethyl acetate.

-

Transfer the solution to a hydrogenation vessel and add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (1 atm or higher) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the azide is fully consumed (typically 4-8 hours).

-

Vent the vessel, and filter the mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to yield this compound.

-

| Route C: Reagent Summary | MW ( g/mol ) | Equivalents | Role | Expected Yield |

| Step 2: Azidation | ||||

| 5-(Bromomethyl)indolin-2-one | 226.07 | 1.0 | Starting Material | - |

| Sodium Azide (NaN₃) | 65.01 | 1.5 | Azide Source | >90% (crude) |

| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent | - |

| Step 3: Reduction | ||||

| 5-(Azidomethyl)indolin-2-one | 188.19 | 1.0 | Starting Material | - |

| Palladium on Carbon (10% Pd/C) | - | Catalyst | Catalyst | 90-98% |

| Hydrogen (H₂) | 2.02 | Excess | Reducing Agent | - |

| Methanol | 32.04 | - | Solvent | - |

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-(Aminomethyl)indolin-2-one

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological significance of 5-(Aminomethyl)indolin-2-one. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound, also known as 5-aminomethyloxindole, is a derivative of indolin-2-one (oxindole). The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O | [3] |

| Molecular Weight | 162.19 g/mol | [3][4] |

| CAS Number | 220904-92-7 | [3] |

| IUPAC Name | 5-(aminomethyl)-1,3-dihydroindol-2-one | [3] |

| Synonyms | 5-Aminomethyl-1,3-dihydro-indol-2-one, 5-aminomethyloxindole | [3][4] |

| Physical Form | Solid | [5] |

| XLogP3 | 1.5 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 1 | [6] |

Spectral Data

Expected Spectral Characteristics:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, a singlet for the NH proton of the lactam, a singlet for the CH₂ group adjacent to the lactam carbonyl, signals for the aminomethyl (CH₂ and NH₂) protons. The exact chemical shifts would depend on the solvent used. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactam, aromatic carbons, the CH₂ carbon of the indolinone ring, and the CH₂ carbon of the aminomethyl group. |

| IR (KBr) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (lactam), and C-N stretching, as well as bands associated with the aromatic ring. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀N₂O). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the lactam ring. |

Synthesis and Reactivity

Synthesis: The synthesis of 5-substituted indolin-2-ones can be achieved through various synthetic routes. A common approach involves the functionalization of a pre-existing indolin-2-one core or the cyclization of a suitably substituted aniline derivative. For this compound, a plausible synthesis could start from 5-nitroindolin-2-one, which is then reduced to 5-aminoindolin-2-one, followed by further functionalization to introduce the aminomethyl group.[10] Alternatively, palladium-catalyzed intramolecular amination of β-arylethylamine substrates is an efficient method for creating the indoline core.[11]

Caption: Generalized workflow for the synthesis of indolin-2-one derivatives.

Reactivity: The reactivity of this compound is characterized by the functional groups present: the secondary amine in the lactam, the primary amine of the aminomethyl substituent, the methylene group adjacent to the carbonyl, and the aromatic ring.

-

N-H of the Lactam: The nitrogen can be alkylated or acylated under appropriate basic conditions.

-

Aminomethyl Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents.

-

Methylene Group (C3): The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a strong base, allowing for alkylation or condensation reactions at this position.

Biological Activity and Applications in Drug Development

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors.[1] Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of indolin-2-one have been designed to target various receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and c-Kit.[12]

Compounds bearing the indolin-2-one core have been investigated for a range of therapeutic applications, including:

-

Anti-inflammatory agents[15]

-

Antimicrobial agents[16]

-

Inhibitors of 5-LOX/sEH for anti-inflammatory purposes[17][18]

The aminomethyl group at the 5-position can serve as a key interaction point with the target protein, potentially forming hydrogen bonds or salt bridges, which can enhance binding affinity and selectivity. Modifications at this position are a common strategy in structure-activity relationship (SAR) studies to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[19]

Caption: Simplified RTK signaling pathway and the inhibitory action of indolin-2-ones.

Safety and Handling

Based on safety data sheets for related indoline compounds, appropriate safety precautions should be taken when handling this compound.[20][21]

Safety and Handling Precautions:

| Aspect | Recommendations |

| Hazard Statements | May be toxic if inhaled, cause serious eye damage, and may cause an allergic skin reaction. May form combustible dust concentrations in air.[20] |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection.[20] Use only in a well-ventilated area or under a chemical fume hood. |

| Handling | Keep away from heat, sparks, and open flames.[20] Avoid breathing dust. Ground/bond container and receiving equipment to prevent static discharge.[20] Wash thoroughly after handling. |

| Storage | Store in a well-ventilated, dry place.[20] Keep container tightly closed and store locked up.[20] Store away from incompatible materials such as oxidizing agents. |

| First Aid | If Inhaled: Remove person to fresh air. Call a poison center or doctor.[20]If on Skin: Wash with plenty of soap and water. If irritation or rash occurs, get medical advice.[20]If in Eyes: Rinse cautiously with water for several minutes. Immediately call a poison center or doctor.[20] |

This guide serves as a foundational resource for understanding the chemical properties and potential applications of this compound. Further experimental investigation is necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H10N2O | CID 17982555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:220904-92-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. 5-Methylindolin-2-one | 3484-35-3 [sigmaaldrich.com]

- 6. 5-Methylindolin-2-one | C9H9NO | CID 5325716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. mdpi.com [mdpi.com]

- 9. Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. d-nb.info [d-nb.info]

- 11. Indoline synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Optimization of the indolyl quinolinone class of KDR (VEGFR-2) kinase inhibitors: effects of 5-amido- and 5-sulphonamido-indolyl groups on pharmacokinetics and hERG binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chempoint.com [chempoint.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

5-(Aminomethyl)indolin-2-one mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 5-(Aminomethyl)indolin-2-one Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one scaffold is a foundational chemical structure in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors, a class of drugs that has revolutionized the treatment of various cancers. While direct pharmacological data on this compound is not extensively available in public literature, its core structure is central to the mechanism of action of several clinically significant compounds, most notably sunitinib and the investigational drug SU6668 (orantinib). This technical guide elucidates the mechanism of action of these this compound analogs, providing a comprehensive overview of their molecular targets, the signaling pathways they modulate, and their ultimate biological effects. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers in oncology and drug development.

Introduction: The Indolin-2-one Scaffold

The indolin-2-one core is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Its ability to form key hydrogen bonds and participate in hydrophobic interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design.[2] Sunitinib, a prominent drug featuring this scaffold, is an oral multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3] The structure-activity relationship (SAR) studies of indolin-2-one derivatives consistently highlight the importance of substitutions on the indolin-2-one ring for both potency and selectivity against different RTKs.[2][4]

Primary Molecular Targets and Binding Affinity

The primary mechanism of action of indolin-2-one-based inhibitors like sunitinib and SU6668 is the competitive inhibition of ATP binding to the catalytic domain of multiple RTKs. This action blocks the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways. The primary targets for these inhibitors are RTKs involved in tumor angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][5] They also exhibit potent activity against other RTKs like KIT, Fms-like tyrosine kinase-3 (FLT3), and the glial cell-line derived neurotrophic factor receptor (RET).[5]

Quantitative Data: Inhibitory Activity

The inhibitory potency of sunitinib and SU6668 against a panel of key RTKs is summarized in the tables below. This data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, provides a quantitative measure of their efficacy at the enzymatic level.

Table 1: In Vitro Kinase Inhibitory Activity of Sunitinib

| Target Kinase | IC50 (nM) | Ki (nM) | Reference(s) |

| PDGFRβ | 2 | 8 | [3][] |

| VEGFR2 (KDR/Flk-1) | 80 | 9 | [3][] |

| c-Kit | - | <10,000 | [7] |

| FLT3 (wild-type) | 250 | - | [3] |

| FLT3 (ITD mutant) | 50 | - | [3] |

| FLT3 (Asp835 mutant) | 30 | - | [3] |

| CSF-1R | - | - | [5] |

| RET | - | - | [5] |

Table 2: In Vitro Kinase Inhibitory Activity of SU6668 (Orantinib)

| Target Kinase | IC50 (µM) | Ki (µM) | Reference(s) |

| PDGFRβ | - | 0.008 | [8] |

| VEGFR1 (Flt-1) | - | 2.1 | [8] |

| VEGFR2 (KDR/Flk-1) | - | - | - |

| FGFR1 | - | 1.2 | [8] |

| c-Kit | 0.1 - 1 | - | [8] |

Inhibition of Downstream Signaling Pathways

By blocking the initial receptor phosphorylation event, this compound analogs like sunitinib effectively shut down multiple downstream signaling cascades that are crucial for tumor growth, proliferation, and survival.[9] The two major pathways affected are the RAS/MAPK and the PI3K/AKT pathways.

Signaling Pathway Diagram

Caption: Inhibition of VEGFR and PDGFR by this compound analogs blocks downstream RAS/MAPK and PI3K/AKT signaling.

Cellular and Physiological Effects

The inhibition of these key signaling pathways translates into significant anti-cancer effects, primarily through two mechanisms:

-

Anti-angiogenesis: By blocking VEGFR signaling, these compounds inhibit the formation of new blood vessels (angiogenesis) that tumors require for growth and metastasis.[5]

-

Direct Anti-tumor Effects: Inhibition of PDGFR and KIT signaling directly impedes the proliferation and survival of tumor cells that are dependent on these pathways.[3]

Quantitative Data: Cellular Activity

The in vitro effects of sunitinib on the proliferation of various cancer cell lines are summarized below.

Table 3: Cellular Proliferative Activity of Sunitinib

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| HUVEC (VEGF-induced) | Endothelial Cells | 40 | [3] |

| NIH-3T3 (PDGF-induced) | Fibroblasts | 39 | [3] |

| MV4;11 | Acute Myeloid Leukemia | 8 | [3] |

| OC1-AML5 | Acute Myeloid Leukemia | 14 | [3] |

| Caki-1 | Renal Cell Carcinoma | ~2200 | [1] |

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of indolin-2-one-based RTK inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

-

Recombinant purified kinase (e.g., VEGFR2, PDGFRβ)

-

Kinase reaction buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO4, 0.02% BSA)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (e.g., sunitinib)

-

96-well microtiter plates

-

Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to HRP, and a suitable substrate like TMB or a luminescence-based system)

Procedure:

-

Coat 96-well plates with the substrate (e.g., 20 µ g/well in PBS) overnight at 4°C.

-

Wash the plates and block with 1-5% BSA in PBS.

-

Prepare serial dilutions of the test compound in the kinase reaction buffer.

-

Add the purified kinase enzyme to the wells.

-

Add the diluted test compound to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP and MnCl2 (final concentration ~10 mM).

-

Allow the reaction to proceed for 15-30 minutes at room temperature.

-

Stop the reaction by adding EDTA.

-

Wash the plates and detect the amount of phosphorylated substrate using a specific antibody and a colorimetric or luminescent readout.

-

Calculate IC50 values from the dose-response curves.[3]

Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of a compound to inhibit the phosphorylation of a target receptor within a cellular context.

Materials:

-

Cancer cell line expressing the target receptor (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ)

-

Cell culture medium and supplements

-

Ligand (e.g., VEGF, PDGF)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies (anti-phospho-RTK, anti-total-RTK, anti-loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., VEGF or PDGF) for a short period (e.g., 5-15 minutes).

-

Wash the cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with a primary antibody against the phosphorylated form of the target receptor.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for the total receptor and a loading control to ensure equal loading.[7][10]

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells at a specific density (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.[11]

-

Treat the cells with serial dilutions of the test compound and incubate for a defined period (e.g., 48-72 hours).[12]

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13]

-

During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm.[12]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow Diagram

Caption: A typical workflow for the preclinical evaluation of an indolin-2-one based kinase inhibitor.

Conclusion

The this compound scaffold is a critical component in a powerful class of multi-targeted RTK inhibitors. By analyzing the well-characterized analogs sunitinib and SU6668, we can infer that novel compounds based on this core structure likely function by competitively inhibiting the ATP-binding sites of key pro-angiogenic and pro-proliferative RTKs. This inhibition leads to the blockade of crucial downstream signaling pathways, resulting in potent anti-angiogenic and anti-tumor effects. The data and protocols provided in this guide serve as a comprehensive resource for the continued research and development of this important class of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sunitix.net [sunitix.net]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. bio-protocol.org [bio-protocol.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

5-(Aminomethyl)indolin-2-one: A Scaffolding Nexus for Kinase Inhibition and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved and investigational drugs. Among its myriad derivatives, 5-(aminomethyl)indolin-2-one emerges as a critical structural motif, offering a versatile anchor for chemical modification to engender a spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogs, with a primary focus on its role as a precursor in the development of potent kinase inhibitors for oncology and as a modulator of inflammatory pathways. This document details the synthesis, mechanisms of action, and relevant experimental protocols to facilitate further research and development in this promising area.

Introduction

The indolin-2-one, or oxindole, nucleus is a bicyclic heterocyclic compound that has garnered significant attention in drug discovery due to its ability to mimic the purine and pyrimidine bases of ATP, enabling it to effectively compete for the ATP-binding sites of various protein kinases.[1] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of kinase inhibitors has become a cornerstone of modern targeted therapy.

The strategic placement of an aminomethyl group at the 5-position of the indolin-2-one scaffold provides a key point for derivatization. This functional group can be readily modified to introduce diverse side chains that can interact with specific amino acid residues within the kinase active site or other allosteric pockets, thereby enhancing potency and selectivity. This guide will explore the biological impact of this structural feature.

Biological Activities

While specific biological activity data for the parent compound, this compound, is not extensively reported in publicly available literature, its incorporation into more complex molecules has been pivotal in achieving significant biological effects. The primary areas of activity for derivatives of this scaffold are as anticancer and anti-inflammatory agents.

Anticancer Activity: Kinase Inhibition

The most prominent application of the this compound scaffold is in the design of receptor tyrosine kinase (RTK) inhibitors. RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs) are crucial mediators of angiogenesis, tumor growth, and metastasis.[2]

Derivatives incorporating the this compound core have demonstrated potent inhibitory activity against these kinases. For instance, modifications at the 5-position with amido and sulphonamido groups have been shown to improve pharmacokinetic profiles and reduce off-target effects, such as binding to the hERG potassium channel.[3]

Table 1: Representative Kinase Inhibitory Activity of Indolin-2-one Derivatives

| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |

| 5-Amido-indolyl Quinolinones | KDR (VEGFR-2) | Varies with substitution | [3] |

| 3-Substituted Indolin-2-ones | Flk-1 (VEGFR-2) | Sub-micromolar | [1] |

| 3-Substituted Indolin-2-ones | EGF-R, Her-2 | Sub-micromolar | [1] |

| 3-Substituted Indolin-2-ones | PDGF-R, Flk-1 (VEGFR-2) | Sub-micromolar | [1] |

| Substituted Indolin-2-ones | PAK4 | 16 - 27 | [4] |

Note: IC50 values are highly dependent on the specific substitutions on the indolin-2-one core.

The general mechanism of action for these compounds involves competitive inhibition at the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Signaling Pathway Diagram: General Kinase Inhibition by Indolin-2-one Derivatives

Caption: General mechanism of RTK inhibition by this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of pathologies. The indoline scaffold has been explored for its anti-inflammatory properties. Studies on indoline derivatives have shown potent antioxidant and anti-inflammatory activities.[5] While direct evidence for this compound is limited, related indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), key enzymes in inflammatory pathways.[6] Inhibition of these enzymes can reduce the production of pro-inflammatory leukotrienes and increase the levels of anti-inflammatory eicosanoids.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives often starts from 5-nitro-indolin-2-one.

Workflow for Synthesis of this compound Derivatives

Caption: General synthetic workflow for this compound derivatives.

Protocol for Reductive Amination (Example):

-

Dissolve 5-amino-indolin-2-one in a suitable solvent (e.g., methanol or dichloromethane).

-

Add the desired aldehyde or ketone (1.0-1.2 equivalents).

-

Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol for VEGFR-2 Kinase Assay:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

-

Compound Addition: Add the test compound at various concentrations to the reaction wells.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®), or an ELISA-based method using a phospho-specific antibody.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of oncology. Its synthetic tractability and the biological importance of its derivatives as potent kinase inhibitors underscore its value in medicinal chemistry. While the primary focus has been on anticancer applications, the emerging anti-inflammatory potential of indoline-based compounds suggests new avenues for exploration.

Future research should aim to:

-

Elucidate the specific biological activity profile of the parent this compound molecule.

-

Expand the diversity of substituents at the 5-aminomethyl position to explore new chemical space and identify novel inhibitors with improved potency and selectivity.

-

Investigate the potential of these derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, where kinase dysregulation is also implicated.

By leveraging the structural and functional advantages of the this compound core, the scientific community can continue to develop innovative and effective therapies for a range of human diseases.

References

- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. Optimization of the indolyl quinolinone class of KDR (VEGFR-2) kinase inhibitors: effects of 5-amido- and 5-sulphonamido-indolyl groups on pharmacokinetics and hERG binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-(Aminomethyl)indolin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-(aminomethyl)indolin-2-one derivatives, a class of compounds with significant potential in medicinal chemistry. The indolin-2-one scaffold is a core structure in numerous kinase inhibitors, and functionalization at the C5 position with an aminomethyl group offers a key vector for modulating pharmacological activity and physicochemical properties. This document details the primary synthetic strategies, key experimental protocols, and the known biological context of these compounds.

Core Synthetic Strategies

The synthesis of this compound derivatives is primarily approached through a multi-step pathway commencing with the functionalization of the indolin-2-one core at the C5 position. The most common and practical route involves the introduction of a nitro group, which then serves as a precursor to the desired aminomethyl functionality. This strategy can be broken down into three key transformations:

-

Nitration of Indolin-2-one: Introduction of a nitro group at the C5 position of the aromatic ring.

-

Reduction of the Nitro Group: Conversion of the 5-nitroindolin-2-one to 5-aminoindolin-2-one.

-

Conversion of the Amino Group to an Aminomethyl Group: This is typically achieved via a two-step process involving the formation of a nitrile intermediate followed by its reduction.

An alternative, though less commonly detailed, approach could involve the direct aminomethylation of the indolin-2-one core, which remains an area for further synthetic exploration.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic steps outlined above.

Step 1: Synthesis of 5-Nitroindolin-2-one

The synthesis of the crucial intermediate, 5-nitroindolin-2-one, can be achieved through the Fischer indole synthesis.

Protocol:

-

Condensation: p-Nitrophenylhydrazine hydrochloride is condensed with ethyl pyruvate to yield ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate. This reaction is typically carried out in an aqueous ethanol solution at temperatures ranging from 20 to 60°C for 20 to 60 minutes.

-

Cyclization: The resulting hydrazone undergoes a Fischer indole cyclization in a benzene-based solvent with a catalyst such as polyphosphoric acid. The reaction mixture is heated to between 85°C and 115°C for 20 to 60 minutes to form ethyl 5-nitroindoline-2-carboxylate.[1]

-

Hydrolysis and Decarboxylation: The ester is then subjected to alkaline hydrolysis followed by acidification to yield 5-nitroindolin-2-one.

Step 2: Synthesis of 5-Aminoindolin-2-one via Catalytic Hydrogenation

The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

Catalyst and Solvent: 5-Nitroindolin-2-one is dissolved in a suitable solvent such as ethanol or methanol. A palladium on carbon catalyst (10% Pd/C) is typically used.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by using a hydrogen balloon at atmospheric pressure or in a Parr hydrogenator under elevated pressure.

-

Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 5-aminoindolin-2-one.

Step 3: Synthesis of 5-Cyanoindolin-2-one via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for converting an aryl amine to a nitrile.[2][3][4][5]

Protocol:

-

Diazotization: 5-Aminoindolin-2-one is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) in a suitable solvent is prepared. The cold diazonium salt solution is then added slowly to the CuCN solution. The reaction is often heated to promote the displacement of the diazonium group.

-

Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford 5-cyanoindolin-2-one.

Step 4: Synthesis of this compound via Nitrile Reduction

The final step involves the reduction of the cyano group to a primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[2][6]

Protocol:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Nitrile: A solution of 5-cyanoindolin-2-one in dry THF is added dropwise to the LAH suspension at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete conversion.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).[7] This procedure is performed at 0°C to control the exothermic reaction.

-

Isolation: The resulting granular precipitate is filtered off, and the filter cake is washed with an organic solvent (e.g., ether or ethyl acetate). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | p-Nitrophenylhydrazine HCl, Ethyl pyruvate | 5-Nitroindolin-2-one | Polyphosphoric acid | >70% (cyclization step)[1] |

| 2 | 5-Nitroindolin-2-one | 5-Aminoindolin-2-one | H₂, Pd/C | High |

| 3 | 5-Aminoindolin-2-one | 5-Cyanoindolin-2-one | 1. NaNO₂, H⁺2. CuCN | Moderate to Good |

| 4 | 5-Cyanoindolin-2-one | This compound | Lithium Aluminum Hydride | Good to High |

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Pharmacological Context and Signaling Pathways

Indolin-2-one derivatives are a well-established class of compounds that act as inhibitors of various protein kinases.[5][8] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

While specific data for this compound derivatives is still emerging, the broader class of substituted indolin-2-ones has been shown to target several key kinases, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Involved in angiogenesis, the formation of new blood vessels that tumors need to grow.[9]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Play a role in cell growth and division.

-

Aurora Kinases: Essential for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.[10]

-

p21-Activated Kinase 4 (PAK4): Implicated in cell migration, invasion, and proliferation.[4]

The 5-(aminomethyl) group can serve as a critical point for further derivatization to enhance potency, selectivity, and pharmacokinetic properties. It can act as a key hydrogen bond donor or be used as a handle to introduce larger substituents that can probe deeper into the kinase active site.

Generalized Kinase Inhibition Signaling Pathway

Caption: General mechanism of indolin-2-one kinase inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 7. Workup [chem.rochester.edu]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(Aminomethyl)indolin-2-one (CAS Number 220904-92-7)

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment and Important Clarification Regarding CAS Number 220904-92-7

An extensive search of scientific literature and chemical databases for 5-(Aminomethyl)indolin-2-one with the assigned CAS number 220904-92-7 has revealed a significant lack of specific technical data. There is no publicly available information regarding its detailed synthesis, biological activity, mechanism of action, or associated signaling pathways.

Compounding this issue, the CAS number 220904-92-7 is also prominently associated with a different chemical entity, GW5074 , a well-characterized c-Raf1 kinase inhibitor. This suggests a potential discrepancy or error in public chemical databases. It is crucial for researchers to be aware of this ambiguity to avoid confusion and erroneous data interpretation.

This guide will proceed by first acknowledging the absence of specific data for this compound. Subsequently, it will provide a detailed overview of the available information on the indolin-2-one scaffold in a broader context and present the technical data for GW5074, the compound frequently linked to the same CAS number.

Section 1: The Indolin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The indolin-2-one core is a well-established "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities.[1] Derivatives of this scaffold have been extensively investigated and developed as potent therapeutic agents, particularly in the field of oncology.[1]

General Synthesis Approaches for Indolin-2-one Derivatives

While a specific protocol for this compound is not available, general synthetic strategies for related compounds often start from substituted isatins or indoles. For instance, a common approach involves the reduction of a nitro group at the 5-position of the indolin-2-one ring to an amine, which can then be further modified.[1][2] A hypothetical synthesis for this compound could potentially start from 5-nitroindolin-2-one.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Reported Biological Activities of Indolin-2-one Analogs

Numerous indolin-2-one derivatives have demonstrated significant biological effects, including:

-

Anticancer Activity: Many indolin-2-one compounds are potent inhibitors of various protein kinases involved in cancer cell proliferation and angiogenesis, such as VEGFR, PDGFR, and Raf kinases.[1][3]

-

Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents by inhibiting enzymes like 5-lipoxygenase (5-LOX).[2]

-

Antimicrobial Activity: Thiazole-containing indolin-2-one derivatives have been investigated for their antibacterial and antibiofilm properties.[4]

Section 2: Technical Data for GW5074 (CAS 220904-83-6)

Given the association of CAS number 220904-92-7 with GW5074, this section provides a summary of its known technical properties and biological activities for clarification and as a reference for researchers who may have encountered this CAS number in the context of this compound.

Chemical Name: 3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one[5]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈Br₂INO₂ | |

| Molecular Weight | 520.94 g/mol | |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO | [5] |

Biological Activity

GW5074 is a potent and selective inhibitor of c-Raf1 kinase.[6]

| Target | IC₅₀ | Reference |

| c-Raf1 | 9 nM | [6] |

It displays high selectivity for c-Raf1 over a panel of other kinases, including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2.[6]

Mechanism of Action and Signaling Pathway

GW5074 exerts its biological effects by directly inhibiting the kinase activity of c-Raf1, a key component of the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

Simplified MAPK/ERK Signaling Pathway and the Role of GW5074:

Caption: Inhibition of the MAPK/ERK pathway by GW5074.

Experimental Protocols

While detailed experimental protocols for the synthesis of GW5074 are not extensively published in readily accessible literature, its use in biological assays is well-documented.

General Protocol for in vitro Kinase Assay:

-

Recombinant c-Raf1 kinase is incubated with its substrate (e.g., MEK1) and ATP in a suitable buffer.

-

Varying concentrations of GW5074 are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays.

-

IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the concentration of GW5074.

Conclusion and Recommendations

There is a notable absence of specific scientific literature and technical data for this compound (CAS 220904-92-7). Researchers interested in this particular molecule should proceed with caution and independently verify its properties. The concurrent assignment of this CAS number to the well-characterized c-Raf1 inhibitor, GW5074, highlights a significant data discrepancy that requires careful consideration.

For professionals in drug development, while the indolin-2-one scaffold remains a highly attractive starting point for the design of novel therapeutics, any investigation into this compound would necessitate de novo synthesis and comprehensive biological characterization. The information provided herein on the broader class of indolin-2-ones and the detailed data for GW5074 should serve as a valuable reference in this context. It is strongly recommended to verify the identity and purity of any compound obtained under this CAS number through rigorous analytical methods before commencing any biological studies.

References

- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. GW 5074|CAS 220904-83-6|DC Chemicals [dcchemicals.com]

An In-depth Technical Guide to 5-(Aminomethyl)indolin-2-one

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 5-(Aminomethyl)indolin-2-one. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

This compound is a derivative of indolin-2-one, also known as oxindole. The core structure consists of a bicyclic aromatic heterocycle, with an aminomethyl group substituted at the 5th position of the indoline ring.

Molecular Structure Diagram:

Caption: 2D Structure of this compound

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-(aminomethyl)-1,3-dihydroindol-2-one | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1][2] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| CAS Number | 220904-92-7 | [1][2] |

| Canonical SMILES | C1C(=O)NC2=CC(=C(C=C2)CN)C1 | [1] |

| InChIKey | YRYLTTPCTDJAMT-UHFFFAOYSA-N | [1] |

Spectroscopic Data Analysis

Table 2: Predicted Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Aromatic-H | δ 6.5-7.5 ppm | Protons on the benzene ring. |

| -CH₂- (indolinone ring) | δ ~3.5 ppm | Methylene protons at C3. | |

| -CH₂- (aminomethyl) | δ ~3.8 ppm | Methylene protons of the aminomethyl group.[3] | |

| Amine (-NH₂) | δ 1.5-3.0 ppm (broad) | Primary amine protons, variable shift. | |

| Amide (-NH-) | δ ~8.0-10.5 ppm (broad) | Indolinone amide proton.[4] | |

| ¹³C NMR | Carbonyl (C=O) | δ ~170-180 ppm | Amide carbonyl carbon.[4][5] |

| Aromatic-C | δ 110-150 ppm | Carbons of the benzene ring. | |

| -CH₂- (indolinone ring) | δ ~35-45 ppm | Methylene carbon at C3. | |

| -CH₂- (aminomethyl) | δ ~40-50 ppm | Methylene carbon of the aminomethyl group. | |

| IR Spectroscopy | Amine N-H Stretch | 3300-3500 cm⁻¹ | Primary amine gives two bands (symmetric & asymmetric).[6][7][8] |

| Amide N-H Stretch | ~3200-3400 cm⁻¹ | A moderate, sometimes broad, peak. | |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Characteristic for sp² C-H bonds.[9] | |

| Aliphatic C-H Stretch | 2850-3000 cm⁻¹ | For the two -CH₂- groups. | |

| Amide C=O Stretch | 1660-1700 cm⁻¹ | Strong, sharp absorption typical for a lactam.[4][10] | |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | Multiple bands of variable intensity.[9] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 162.19 | Expected for Electron Ionization (EI).[11][12] |

| [M+H]⁺ | m/z = 163.19 | Expected for Electrospray Ionization (ESI).[13] |

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly provided in the search results. However, a general synthetic strategy can be inferred from standard organic chemistry transformations and related literature on indole derivatives. A common approach involves the reduction of a corresponding nitro-substituted precursor.[14]

Proposed Synthetic Workflow:

A plausible synthesis could start from 5-nitroindoline. This starting material can be N-protected, followed by reduction of the nitro group to an amine. Subsequent steps would involve the introduction of the aminomethyl functionality, potentially through a reductive amination pathway.

Caption: General Synthetic Pathway

Key Experimental Steps (Hypothetical Protocol):

-

Reduction of 5-Nitroindolin-2-one: 5-Nitroindolin-2-one is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically Palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation (H₂ gas) at a suitable pressure and temperature until the reaction is complete, yielding 5-aminoindolin-2-one.[14]

-

Conversion to Aminomethyl Group: The resulting 5-aminoindolin-2-one could potentially be converted to the aminomethyl derivative through various methods, although this is a non-trivial transformation. A more direct route might involve starting with a different precursor, such as 5-cyanoindolin-2-one, and reducing the nitrile to a primary amine.

Biological Activity and Signaling Pathways

The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors.[15]

Potential Biological Activities:

-

Anticancer: Many indolin-2-one derivatives are potent inhibitors of various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Cyclin-Dependent Kinases (CDKs).[16][17] Sunitinib, an approved anticancer drug, features the indolin-2-one core.[15]

-

Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[18] This is often achieved by suppressing signaling pathways such as MAPKs and NF-κB.[18]

-

Dopamine Receptor Ligands: Modifications to the indolin-2-one structure have yielded compounds with high affinity and selectivity for dopamine receptors, suggesting potential applications in treating neurological disorders.[19]

Associated Signaling Pathways:

Indolin-2-one derivatives can modulate key cellular signaling pathways. For instance, in the context of inflammation, they can inhibit the LPS-induced activation of the MAPK and NF-κB pathways in macrophages.[18] This leads to a downstream reduction in the expression of pro-inflammatory enzymes like iNOS and cytokines such as TNF-α and IL-6.

Caption: Hypothesized Anti-inflammatory Mechanism

References

- 1. This compound | C9H10N2O | CID 17982555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:220904-92-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One [mdpi.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. m.youtube.com [m.youtube.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. web.uvic.ca [web.uvic.ca]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. d-nb.info [d-nb.info]

- 15. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. experts.umn.edu [experts.umn.edu]

- 18. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Aminomethyl)indolin-2-one: A Scaffolding Approach to Multi-Targeted Kinase Inhibition in Oncology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a cornerstone in the design of multi-targeted tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized the treatment of various cancers. While 5-(aminomethyl)indolin-2-one itself is primarily a chemical intermediate, its core structure is central to the pharmacophore of several FDA-approved and clinical-stage oncology drugs. This guide explores the key therapeutic targets of indolin-2-one derivatives, providing a comprehensive overview of their mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate their function.

Core Therapeutic Targets and Mechanism of Action

Indolin-2-one-based TKIs function by competitively inhibiting the ATP-binding site of multiple receptor tyrosine kinases (RTKs) that are pivotal in tumor angiogenesis, proliferation, and metastasis. The primary targets for this class of compounds are:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-1, -2, and -3, which are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β are involved in tumor cell proliferation, survival, and the regulation of the tumor microenvironment.

-

Fibroblast Growth Factor Receptors (FGFRs): FGFRs 1, 2, and 3 play a role in tumor cell proliferation, differentiation, and angiogenesis.

In addition to these primary targets, many indolin-2-one derivatives exhibit inhibitory activity against other RTKs, including:

-

c-KIT: A receptor tyrosine kinase often mutated and constitutively activated in gastrointestinal stromal tumors (GIST).

-

Fms-like tyrosine kinase 3 (FLT3): Frequently mutated in acute myeloid leukemia (AML).

-

Rearranged during transfection (RET): A proto-oncogene implicated in certain types of thyroid cancer.

By simultaneously blocking these signaling pathways, indolin-2-one-based drugs exert a multi-pronged attack on tumor growth, effectively cutting off the blood supply and inhibiting the intrinsic proliferation and survival signals of cancer cells.

Quantitative Inhibitory Activity

The potency of indolin-2-one derivatives against their respective targets is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several prominent indolin-2-one-based TKIs.

| Kinase Target | Sunitinib IC50 (nM) | Nintedanib IC50 (nM) | Pazopanib IC50 (nM) | Axitinib IC50 (nM) | Regorafenib IC50 (nM) |

| VEGFR1 | - | 34 | 10 | 0.1 | 13 |

| VEGFR2 | 80[1] | 13 | 30 | 0.2[2] | 4.2 |

| VEGFR3 | - | 13 | 47 | 0.1-0.3[2] | 46 |

| PDGFRα | - | 59 | 84 | - | - |

| PDGFRβ | 2[1] | 65 | 84 | 1.6[2] | 22 |

| FGFR1 | - | 69 | 74 | - | 202 |

| FGFR2 | - | 37 | - | - | - |

| FGFR3 | - | 108 | - | - | - |

| c-KIT | - | - | 140 | 1.7[2] | 7 |

| FLT3 | 50 (ITD)[1] | - | - | - | - |

| RET | - | - | - | - | 1.5 |

| Raf-1 | - | - | - | - | 2.5 |

| B-RAF | - | - | - | - | 28 |

| B-RAF (V600E) | - | - | - | - | 19 |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Signaling Pathways

The inhibition of VEGFR, PDGFR, and FGFR by indolin-2-one derivatives disrupts critical downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and angiogenesis.

Caption: Inhibition of RTKs by indolin-2-one derivatives blocks downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of indolin-2-one-based kinase inhibitors.

In Vitro Kinase Assay (Luminescence-based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal by a luciferase-luciferin reaction. A higher luminescent signal indicates lower kinase activity (i.e., greater inhibition).

Materials:

-

Recombinant human kinase (e.g., VEGFR2, PDGFRβ, FGFR1)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (e.g., Sunitinib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction:

-

Add 5 µL of the diluted test compound or vehicle (for control) to the wells of the assay plate.

-

Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a luminescence-based in vitro kinase assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

-

Human cancer cell line (e.g., HUVEC for angiogenesis, HT-29 for colon cancer)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.

Western Blot Analysis of VEGFR2 Phosphorylation

This technique is used to detect the phosphorylation status of a specific protein, in this case, VEGFR2, to confirm the inhibitory effect of a compound on its activation.[3][4][5][6]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of the target protein.

Materials:

-

Endothelial cell line (e.g., HUVECs)

-

Cell culture reagents

-

Test compound

-

Recombinant human VEGF-A

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-VEGFR2 (Tyr1175) and rabbit anti-total VEGFR2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture HUVECs to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat with various concentrations of the test compound for 2 hours.

-

Stimulate with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis:

-

Apply ECL reagent and capture the chemiluminescent signal.

-

Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities to determine the ratio of phosphorylated to total VEGFR2.

-

Caption: Workflow for Western blot analysis of protein phosphorylation.

Conclusion

The this compound core structure is a privileged scaffold in the development of multi-targeted tyrosine kinase inhibitors. By effectively inhibiting key drivers of tumor angiogenesis and proliferation, such as VEGFRs, PDGFRs, and FGFRs, these compounds have become indispensable tools in the treatment of various solid tumors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel indolin-2-one-based therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]